5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexyl groups.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole interactions with biological receptors, while the phenyl and cyclohexyl groups can enhance its binding affinity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities.
Imidazole: A five-membered ring containing two nitrogen atoms, with applications in medicinal chemistry.
Thiazole: A sulfur-containing heterocycle with diverse biological activities.
Uniqueness
5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-2-cyclohexylphenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C23H24ClN5O3 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
5-[[2-(4-chloro-2-cyclohexylphenoxy)acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C23H24ClN5O3/c24-16-11-12-19(18(13-16)15-7-3-1-4-8-15)32-14-20(30)26-23-21(22(25)31)27-29(28-23)17-9-5-2-6-10-17/h2,5-6,9-13,15H,1,3-4,7-8,14H2,(H2,25,31)(H,26,28,30) |
InChI Key |
AABIJLCRDCMIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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